molecular formula C21H35N3O6S B13390032 (+)-Biotin-PEG4-alkyne

(+)-Biotin-PEG4-alkyne

Cat. No.: B13390032
M. Wt: 457.6 g/mol
InChI Key: SKMJWNZZFUDLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG4-Alkyne is a biotinylation reagent that is widely used in bioorthogonal chemistry. This compound consists of biotin, a polyethylene glycol (PEG) spacer, and an alkyne group. . This compound is particularly useful for labeling and detecting biomolecules in various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-PEG4-Alkyne is synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG spacer and an alkyne group. The synthesis typically involves the following steps:

  • Activation of biotin with a suitable activating agent such as N-hydroxysuccinimide (NHS).
  • Conjugation of the activated biotin with a PEG spacer.
  • Introduction of the alkyne group to the PEG spacer through a coupling reaction.

Industrial Production Methods: Industrial production of Biotin-PEG4-Alkyne follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG4-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of Biotin-PEG4-Alkyne and an azide group on the target molecule .

Common Reagents and Conditions:

    Reagents: Copper(I) catalyst, azide-containing molecules.

    Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products: The major product of the click chemistry reaction involving Biotin-PEG4-Alkyne is a biotinylated molecule with a stable triazole linkage .

Mechanism of Action

The mechanism of action of Biotin-PEG4-Alkyne involves the formation of a stable triazole linkage through click chemistry. The alkyne group of Biotin-PEG4-Alkyne reacts with an azide group on the target molecule in the presence of a copper(I) catalyst. This reaction is highly specific and efficient, allowing for the selective labeling of biomolecules. The biotin moiety can then be detected using streptavidin, avidin, or NeutrAvidin proteins, which have a high affinity for biotin .

Comparison with Similar Compounds

Uniqueness: Biotin-PEG4-Alkyne is unique due to its alkyne group, which allows for highly efficient and specific click chemistry reactions with azide-containing molecules. This specificity and efficiency make it a valuable tool for various scientific applications .

Properties

IUPAC Name

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMJWNZZFUDLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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